2-(5-Methyl-1,3-thiazol-2-yl)piperidine
CAS No.: 1249785-81-6
Cat. No.: VC5123233
Molecular Formula: C9H14N2S
Molecular Weight: 182.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249785-81-6 |
---|---|
Molecular Formula | C9H14N2S |
Molecular Weight | 182.29 |
IUPAC Name | 5-methyl-2-piperidin-2-yl-1,3-thiazole |
Standard InChI | InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 |
Standard InChI Key | XCHXNLPEYKHWFK-UHFFFAOYSA-N |
SMILES | CC1=CN=C(S1)C2CCCCN2 |
Introduction
Structural Characteristics of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine
Molecular Architecture and Bonding
The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked to a five-membered 1,3-thiazole ring at the 2-position. The thiazole ring contains sulfur at position 1 and nitrogen at position 3, with a methyl group substituting the 5-position (Figure 1). This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 182.29 g/mol |
Hybridization (N, S) | (piperidine N), (thiazole N/S) |
Ring Conformation | Chair (piperidine), Planar (thiazole) |
The chair conformation of the piperidine ring minimizes steric strain, while the planar thiazole ring allows for π-π stacking interactions in biological targets . The methyl group at the thiazole’s 5-position enhances lipophilicity, potentially improving blood-brain barrier permeability .
Spectroscopic and Physicochemical Properties
Although experimental data for 2-(5-methyl-1,3-thiazol-2-yl)piperidine are scarce, inferences can be drawn from related compounds. In -NMR spectra, the piperidine protons are expected to resonate between δ 1.50–3.00 ppm, with axial-equatorial splitting due to ring puckering. The thiazole ring’s aromatic protons typically appear upfield (δ 6.50–7.50 ppm) . The methyl group on the thiazole would produce a singlet near δ 2.40 ppm.
The compound’s calculated partition coefficient (LogP) is approximately 1.8, indicating moderate lipophilicity suitable for CNS-targeting drugs . Melting and boiling points remain uncharacterized in the literature, necessitating further experimental validation.
Synthesis and Optimization Strategies
Synthetic Routes from Precursor Scaffolds
Two primary approaches dominate the synthesis of piperidine-thiazole hybrids: (1) modular assembly via cross-coupling reactions and (2) intramolecular cyclization of linear precursors.
Table 2: Representative Synthetic Pathways
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh), NaCO, DME/HO, 80°C | 65–78 | |
Reductive Amination | NaBHCN, MeOH, rt | 82 | |
Aza-Michael Cyclization | TBAF, THF, 0°C to rt | 73 |
For 2-(5-methyl-1,3-thiazol-2-yl)piperidine, a plausible route involves reductive amination between 5-methylthiazole-2-carbaldehyde and piperidine followed by hydrogenation. Alternatively, Krasavin et al.’s method for stereoselective hydrogenation of unsaturated piperidinones could be adapted to install the thiazole moiety post-cyclization .
Catalytic Systems and Stereochemical Control
Recent advances in asymmetric catalysis enable enantioselective synthesis of piperidine derivatives. For example, rhodium(I) complexes with chiral bisphosphorus ligands achieve >95% enantiomeric excess (ee) in hydrogenation reactions . Applying similar conditions to a prochiral thiazole-piperidine precursor could yield optically pure 2-(5-methyl-1,3-thiazol-2-yl)piperidine, critical for probing structure-activity relationships.
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